1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine
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Overview
Description
1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a prop-2-yn-1-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine typically involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction is a novel divergent domino annulation that affords various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields . The reaction conditions are generally mild and can be performed in a single operation with readily accessible starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen.
Substitution: The compound can participate in substitution reactions, particularly involving the prop-2-yn-1-yloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation reactions and various nucleophiles for substitution reactions. The conditions are typically mild, often involving visible light or other gentle activation methods.
Major Products Formed
The major products formed from these reactions include formamides from oxidative formylation and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various binding interactions, while the prop-2-yn-1-yloxy group can undergo chemical transformations that modulate the compound’s activity. The specific molecular pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynylsulfonium Salts: These compounds share the prop-2-ynyl group and are used in similar synthetic applications.
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds undergo similar oxidative formylation reactions.
Uniqueness
1-(Phenylsulfonyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine is unique due to its combination of a piperidine ring with both a phenylsulfonyl and a prop-2-yn-1-yloxy group. This unique structure allows it to participate in a diverse range of chemical reactions and makes it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(prop-2-ynoxymethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-12-19-13-14-8-10-16(11-9-14)20(17,18)15-6-4-3-5-7-15/h1,3-7,14H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWHZYNUZHBHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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